molecular formula C5H5IN2O2 B165522 methyl 4-iodo-1H-pyrazole-3-carboxylate CAS No. 136944-79-1

methyl 4-iodo-1H-pyrazole-3-carboxylate

Cat. No. B165522
M. Wt: 252.01 g/mol
InChI Key: ZRVNKQJWKJVSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-iodo-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H5IN2O2 . It is used as a pharmaceutical intermediate . This compound is a valuable intermediate for the synthesis of biologically active compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 4-iodo-1H-pyrazole-3-carboxylate” can be represented as follows: COC(=O)C1=C(C=NN1)I . The molecular weight of this compound is 252.01 g/mol .


Physical And Chemical Properties Analysis

“Methyl 4-iodo-1H-pyrazole-3-carboxylate” is a solid substance . It has a molecular weight of 252.01 g/mol . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Chemical and Structural Analysis

  • Methyl 4-iodo-1H-pyrazole-3-carboxylate and its derivatives are subjects of extensive chemical and structural analyses. Studies have focused on experimental and theoretical investigations of related pyrazole-4-carboxylic acid derivatives, employing techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These analyses help in understanding the molecular structure and electronic transitions within these compounds (Viveka et al., 2016).

Electrosynthesis and Derivative Formation

  • Electrosynthesis techniques have been used for creating 4-iodo-substituted pyrazoles, including the methyl 4-iodo-1H-pyrazole-3-carboxylate derivative. This process involves iodination of precursors under specific conditions, indicating its potential in synthetic chemistry applications (Lyalin et al., 2010).

Biological Properties and Activity

  • Derivatives of methyl 4-iodo-1H-pyrazole-3-carboxylate have been studied for their biological properties. Novel heterocyclic ring systems incorporating pyrazole have been synthesized and evaluated for their antibacterial and antitumor activities, showcasing the compound's relevance in pharmacological research (Hamama et al., 2012).

Coordination Chemistry

  • Pyrazole-dicarboxylate acid derivatives, closely related to methyl 4-iodo-1H-pyrazole-3-carboxylate, have been used in the synthesis of coordination complexes with metals like Cu and Co. These studies contribute to the understanding of coordination chemistry and potential applications in materials science (Radi et al., 2015).

Crystallography and Molecular Structures

  • The molecular structures of compounds related to methyl 4-iodo-1H-pyrazole-3-carboxylate have been determined using crystallography and NMR spectroscopy. This research aids in the elucidation of structural details important for chemical synthesis and material applications (Sakhautdinov et al., 2013).

Synthesis and Antimicrobial Activities

  • Research has also been conducted on the synthesis of novel pyrazoles, oxadiazoles, and isoxazole derivatives incorporating the pyrazole-3-carboxylate structure. These compounds have been evaluated for their antimicrobial activities, demonstrating the compound's potential in developing new antimicrobial agents (Siddiqui et al., 2013).

Safety And Hazards

“Methyl 4-iodo-1H-pyrazole-3-carboxylate” is classified under the GHS07 category. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-iodo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVNKQJWKJVSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568619
Record name Methyl 4-iodo-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-iodo-1H-pyrazole-3-carboxylate

CAS RN

136944-79-1
Record name Methyl 4-iodo-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-iodo-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.